NBI-42902 - 352290-60-9

NBI-42902

Catalog Number: EVT-276595
CAS Number: 352290-60-9
Molecular Formula: C27H24F3N3O3
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NBI-42902 is a potent inhibitor of peptide radioligand binding to the human GnRH receptor (K(i) = 0.56 nm). Tritiated NBI-42902 binds with high affinity (K(d) = 0.19 nm) to a single class of binding sites and can be displaced by a range of peptide and nonpeptide GnRH receptor ligands. In vitro experiments demonstrate that NBI-42902 is a potent functional, competitive antagonist of GnRH stimulated IP accumulation, Ca(2+) flux, and ERK1/2 activation. It did not stimulate histamine release from rat peritoneal mast cells. Finally, it is effective in lowering serum LH in castrated male macaques after oral administration. Overall, these data provide a benchmark of pharmacological characteristics required for a nonpeptide GnRH antagonist to effectively suppress gonadotropins in humans and suggest that NBI-42902 may have clinical utility as an oral agent for suppression of the hypothalamic-pituitary-gonadal axis. (source: Endocrinology. 2007 Feb;148(2):857-67. Epub 2006 Nov 9.)
Source and Classification

NBI-42902 is classified as a nonpeptide antagonist of the gonadotropin-releasing hormone receptor. Its chemical structure is a substituted uracil derivative, which has been optimized for enhanced binding affinity and pharmacokinetic properties. The compound is identified by its CAS number 352290-60-9 and has a molecular weight of approximately 495 g/mol .

Synthesis Analysis

The synthesis of NBI-42902 involves several key steps that focus on constructing its unique uracil framework while incorporating specific substituents to enhance receptor binding. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available uracil derivatives.
  2. Substitution Reactions: Key reactions include the introduction of a 2,6-difluorobenzyl group at the appropriate position on the uracil ring, which significantly enhances binding affinity to the gonadotropin-releasing hormone receptor.
  3. Optimization: The structure-activity relationship studies guided the optimization process, leading to modifications that improved both potency and stability under physiological conditions .

The final product, NBI-42902, is obtained through careful control of reaction conditions to ensure high yield and purity.

Molecular Structure Analysis

NBI-42902 features a complex molecular structure characterized by its uracil core and various substituents that contribute to its pharmacological properties. The key elements of its structure include:

  • Core Structure: The uracil ring system provides a stable framework for interaction with the gonadotropin-releasing hormone receptor.
  • Substituents: The inclusion of a 2,6-difluorobenzyl group enhances lipophilicity and facilitates receptor binding through hydrophobic interactions.
  • Binding Affinity: NBI-42902 exhibits a binding affinity (K(i)) of approximately 0.56 nM, indicating its potency as an antagonist .

The detailed molecular structure can be represented as follows:

NBI 42902=1 2 6 difluorobenzyl 3 substituted uracil \text{NBI 42902}=\text{1 2 6 difluorobenzyl 3 substituted uracil }
Chemical Reactions Analysis

NBI-42902 participates in several key chemical reactions that are critical for its mechanism of action:

  1. Receptor Binding: The primary reaction involves binding to the gonadotropin-releasing hormone receptor, where it competes with endogenous ligands.
  2. Kinetics of Binding: Studies have shown that NBI-42902 binds rapidly to the receptor, with kinetics suggesting both association and dissociation rates that support effective antagonism .
  3. Stability Under Physiological Conditions: The compound's stability is crucial for its effectiveness; modifications have been made to prevent degradation under acidic conditions.
Mechanism of Action

NBI-42902 functions primarily as an antagonist at the gonadotropin-releasing hormone receptor. Its mechanism can be described as follows:

  1. Inhibition of Gonadotropin Secretion: By binding to the gonadotropin-releasing hormone receptor, NBI-42902 prevents the activation of downstream signaling pathways that lead to the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.
  2. Dose-Dependent Effects: Clinical studies have demonstrated that oral administration leads to significant dose-dependent suppression of serum luteinizing hormone levels, indicating effective antagonism .
  3. Pharmacokinetics: The compound is rapidly absorbed following oral administration, with a terminal elimination half-life ranging between 2.7 to 4.8 hours, allowing for flexible dosing regimens .
Physical and Chemical Properties Analysis

NBI-42902 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 495 g/mol.
  • Solubility: It shows good solubility in organic solvents, which aids in formulation development.
  • Stability: Modifications in its structure have been made to enhance stability against hydrolysis and acid-catalyzed degradation .

These properties are crucial for ensuring effective delivery and bioavailability in therapeutic applications.

Applications

The primary applications of NBI-42902 lie within endocrinology and reproductive health:

  1. Treatment of Hormonal Disorders: It is being explored for use in managing conditions such as endometriosis or uterine fibroids by controlling gonadotropin levels.
  2. Fertility Regulation: NBI-42902 may serve as a tool for regulating fertility through precise modulation of hormonal pathways.
  3. Research Tool: As a potent antagonist, it provides valuable insights into gonadotropin signaling pathways in various biological systems.
Introduction to GnRH Receptor Antagonism and NBI-42902

Role of GnRH Receptors in Reproductive Physiology and Pathophysiology

Gonadotropin-releasing hormone (GnRH) serves as the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, controlling reproduction through its action on specific G protein-coupled receptors (GPCRs). This decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly·NH₂) is secreted in a pulsatile manner from hypothalamic neurons and transported via the hypophyseal portal system to anterior pituitary gonadotropes [3] [6]. The binding of GnRH to its receptor (GnRHR) triggers complex intracellular signaling cascades:

  • Gq-protein coupling: Leading to phospholipase C activation, inositol phosphate (IP) accumulation, and intracellular calcium mobilization [3] [10]
  • Downstream effects: Diacylglycerol (DAG) production activates protein kinase C (PKC), while calcium flux stimulates mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 phosphorylation [1] [10]
  • Gonadotropin regulation: These signals collectively stimulate synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [6]

The pulsatility pattern of GnRH secretion critically determines physiological responses. High-frequency pulses preferentially stimulate LH β-subunit gene expression, while slower frequencies favor FSH β-subunit transcription [6]. Disruptions in this precise pulsatility contribute to various reproductive pathologies:

  • Sex-hormone dependent disorders: Including endometriosis, uterine fibroids, and hormone-responsive cancers
  • Reproductive endocrine disorders: Such as central precocious puberty and polycystic ovarian syndrome
  • Infertility conditions: Resulting from impaired gonadotropin secretion or abnormal steroid feedback [3] [6]

The GnRH receptor represents a therapeutic target for conditions requiring suppression of gonadotropins and subsequent sex hormone production. Traditional approaches utilized peptide GnRH agonists that initially stimulate then downregulate gonadotropin secretion, but these cause an undesirable initial "flare" effect. In contrast, GnRH receptor antagonists provide immediate suppression without this limitation [2] [7].

Evolution of Nonpeptide GnRH Antagonists: From Peptide Analogues to NBI-42902

The development of GnRH antagonists has progressed through distinct pharmacological generations:

  • First-generation peptide antagonists: Characterized by histamine release causing allergic reactions (e.g., cetrorelix)
  • Second-generation peptides: With reduced histaminergic effects but limited oral bioavailability
  • Nonpeptide antagonists: Designed to overcome pharmacokinetic limitations of peptide analogues [2] [9]

NBI-42902 emerges as a pioneering compound in this evolutionary pathway as a potent, orally bioavailable, nonpeptide GnRH receptor antagonist. Its discovery addressed critical limitations of peptide-based antagonists:

Development PhaseKey LimitationsNBI-42902 Advantages
Peptide AnaloguesPoor oral bioavailability, parenteral administration only, histamine releaseNonpeptide structure enabling oral administration, no histamine release from rat peritoneal mast cells [2]
Early NonpeptidesLow receptor affinity, species specificity issuesHigh-affinity binding (Ki = 0.56 nM) to human GnRHR [1]
Previous AntagonistsInconsistent suppression of gonadotropinsDose-dependent LH suppression demonstrated in primates and humans [1] [7]

Structurally, NBI-42902 (C₂₇H₂₄F₃N₃O₃; molecular weight: 495.49 g/mol) features a chiral center with absolute (2R) configuration and a complex multi-ring system containing fluorinated aromatic rings and a methoxy group [4] [8]. This optimized structure enables:

  • High receptor affinity: Ki value of 0.56 nM for human GnRHR [1] [2]
  • Competitive antagonism: Displaces [¹²⁵I]D-Trp⁶-LHRH from human GnRHR expressed in CHO-K1 cells (IC₅₀ = 0.59 nM) [1] [5]
  • Functional potency: IC₅₀ values of 0.79 nM (human), 10 nM (macaque), 400 nM (dog), and 200 nM (rabbit) in species-dependent assays [1] [9]

The species selectivity of NBI-42902 is particularly noteworthy, as it demonstrates approximately 500-fold greater potency for human versus dog GnRHR, highlighting its optimized interaction with the human receptor sequence [1] [5].

Rationale for Developing Orally Bioavailable GnRH Antagonists

The development of orally active GnRH antagonists like NBI-42902 addresses significant therapeutic limitations inherent to peptide-based approaches:

  • Administration challenges: Peptide GnRH analogues require injections (subcutaneous, intramuscular, or depot formulations), reducing patient compliance and increasing healthcare burden [2] [7]
  • Flexibility limitations: Non-adjustable suppression profiles with long-acting depot formulations complicate individualized therapy
  • Pharmacokinetic issues: Peptides exhibit poor oral bioavailability due to enzymatic degradation and limited intestinal absorption [2]

NBI-42902 represents a paradigm shift as an orally bioavailable small molecule that effectively suppresses the HPG axis. Its pharmacokinetic profile includes:

  • Rapid absorption: Following oral administration in humans
  • Relevant half-life: Terminal elimination t½ of 2.7-4.8 hours in postmenopausal women [7]
  • Dose-dependent suppression: Significant LH reduction observed within hours of administration [1] [7]

Table 1: NBI-42902 Inhibition of GnRH-Stimulated Signaling Pathways in Vitro

Signaling PathwayCell SystemStimulusIC₅₀ ValueExperimental Conditions
Ca²⁺ FluxRBL cells4 nM GnRH3.6 nM1 min pre-incubation [1] [5]
IP AccumulationRBL cells4 nM GnRHCompetitive inhibition1 min pre-incubation [1]
ERK1/2 PhosphorylationCHO-GnRHR cells1 nM GnRH5.22 nM5 min pre-incubation [1] [5]
NFAT ActivationHEK293 cells20 nM GnRH87 nM1 hr pre-incubation [1]

The translational significance of oral bioavailability extends beyond convenience:

  • Adjustable suppression: Enables titration of gonadotropin suppression based on therapeutic needs
  • Chronic condition management: Facilitates long-term treatment of benign conditions like endometriosis
  • Novel therapeutic paradigms: Potential for combination therapies and individualized dosing regimens [2] [7]

Table 2: In Vivo Pharmacodynamic Effects of NBI-42902 in Castrated Macaques

Administration RouteDoseLH SuppressionTime to Max EffectDuration
Oral10 mg/kg~62% of baseline4-8 hours<24 hours
Oral40 mg/kg~62-68% of baseline4-8 hours<24 hours
Oral100 mg/kg~62-68% of baseline4-8 hours>24 hours
Intravenous10 mg/kg~62-68% of baseline4-8 hours<24 hours [1] [5]

The molecular interactions underlying NBI-42902's efficacy involve high-affinity binding to a single class of sites on the human GnRHR. Tritiated NBI-42902 exhibits a dissociation constant (Kd) of 0.19 nM and can be displaced by both peptide and nonpeptide GnRH receptor ligands, confirming competitive binding at the orthosteric site [2]. This binding prevents GnRH-induced receptor activation and subsequent downstream signaling, effectively blocking gonadotropin secretion at the pituitary level.

Clinical validation of this approach was demonstrated in a phase I trial where single oral doses (5-200 mg) of NBI-42902 administered to postmenopausal women produced:

  • Dose-dependent LH suppression: Ranging from -19±5% (5 mg) to -55±2% (150 mg) from baseline
  • Rapid onset: Significant reduction observed within hours of administration
  • FSH reduction: Less pronounced effect (-15% to -22%) consistent with differential gonadotropin regulation [7]

Table 3: Clinical LH Suppression by NBI-42902 in Postmenopausal Women

Dose GroupMaximal LH ReductionTerminal t½ (hours)Exposure-Response Relationship
5 mg-19 ± 5%2.7 ± 0.3Clear relationship established
10 mgNot specifiedNot specifiedConcentration-dependent suppression
25 mgNot specifiedNot specifiedConsistent exposure-response
50 mgNot specifiedNot specifiedPredictable pharmacokinetics
75 mgNot specifiedNot specifiedDose-proportional exposure
100 mgNot specified4.8 ± 0.8Plasma concentrations correlate with effect
150 mg-55 ± 2%Not specifiedRobust suppression achieved
200 mgSimilar to 150 mgNot specifiedMaximum effect reached [7]

Properties

CAS Number

352290-60-9

Product Name

NBI-42902

IUPAC Name

3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione

Molecular Formula

C27H24F3N3O3

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1

InChI Key

CJUWBZDJMYYRDG-QFIPXVFZSA-N

SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2,6-difluuorobenzyl)-3-((2R)-amino-2-phenethyl)-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil
3-(2-amino-2-phenylethyl)-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione
NBI 42902
NBI-42902
NBI42902

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.